magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide
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Overview
Description
Magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of magnesium bonded to a 2-chloro-1,4-difluoro-3-methanidylbenzene moiety and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide typically involves the reaction of 2-chloro-1,4-difluoro-3-methanidylbenzene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The reaction conditions often require a controlled temperature to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is often used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: For nucleophilic addition reactions.
Halides: For substitution reactions.
Palladium Catalysts: For coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Catalysis: The compound is used as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The presence of the 2-chloro-1,4-difluoro-3-methanidylbenzene moiety enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1,2-difluoro-4-methanidylbenzene;bromide
- Magnesium;2-chloro-1,4-difluorobenzene;bromide
- Magnesium;2-chloro-1,4-difluoro-3-methylbenzene;bromide
Uniqueness
Magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide is unique due to the presence of both chloro and difluoro substituents on the benzene ring, which significantly influences its reactivity and selectivity in organic reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
magnesium;2-chloro-1,4-difluoro-3-methanidylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2.BrH.Mg/c1-4-5(9)2-3-6(10)7(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELVGUTTYXHAK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1Cl)F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2Mg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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